Product packaging for 4-Methylnaphthalene-1-carbonyl chloride(Cat. No.:CAS No. 87700-67-2)

4-Methylnaphthalene-1-carbonyl chloride

Cat. No.: B1326325
CAS No.: 87700-67-2
M. Wt: 204.65 g/mol
InChI Key: IXGMHYHWSPDNNS-UHFFFAOYSA-N
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Description

4-Methylnaphthalene-1-carbonyl chloride (CAS RN 87700-67-2) is a high-purity organic compound of interest in research and development. This reagent belongs to the class of acid halides, characterized by a carbonyl chloride functional group attached to a methyl-substituted naphthalene ring system . Its molecular formula is C12H9ClO, and it has a molecular weight of 204.65 g/mol . As an acid chloride, its primary research application is as a versatile synthetic intermediate, particularly in nucleophilic acyl substitution reactions. It is commonly used in organic synthesis laboratories to introduce the 4-methyl-1-naphthoyl moiety into other molecules. Specifically, it can be employed for the synthesis of esters through reactions with alcohols, and amides through reactions with amines . These derivatives are valuable for further exploration in areas such as materials science and the development of novel pharmacologically active compounds. Researchers should note that this chemical is a solid and has a specified purity of 98% . It is critical to handle this material with care. It is classified as a corrosive solid (UN3261) and can cause severe skin burns and eye damage . Appropriate personal protective equipment and engineering controls are essential for safe handling. This product is intended for research and development purposes only and is not labeled for other uses. It should be stored in a sealed container under ambient temperatures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClO B1326325 4-Methylnaphthalene-1-carbonyl chloride CAS No. 87700-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylnaphthalene-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGMHYHWSPDNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647827
Record name 4-Methylnaphthalene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87700-67-2
Record name 4-Methylnaphthalene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methylnaphthalene 1 Carbonyl Chloride

Approaches from 4-Methylnaphthalene-1-carboxylic Acid Precursors

The most direct and common approach for synthesizing 4-Methylnaphthalene-1-carbonyl chloride is through the chlorination of its parent compound, 4-Methylnaphthalene-1-carboxylic acid. This transformation replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom (-Cl), leveraging highly reactive chlorinating agents.

Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids. masterorganicchemistry.com The reaction with 4-Methylnaphthalene-1-carboxylic acid proceeds efficiently, yielding the desired this compound. A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. chemguide.co.ukchemguide.co.uk

The general reaction is as follows: C₁₂H₁₀O₂ + SOCl₂ → C₁₂H₉ClO + SO₂ + HCl

The mechanism involves the carboxylic acid's oxygen atom acting as a nucleophile, attacking the sulfur atom of thionyl chloride. libretexts.org This forms a reactive chlorosulfite intermediate, which makes the hydroxyl group a better leaving group. libretexts.org A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride. libretexts.org For aromatic carboxylic acids that may have limited solubility in thionyl chloride at room temperature, the reaction can often be carried out at reflux temperature, sometimes without the need for an additional solvent. researchgate.net Excess thionyl chloride can be removed by distillation after the reaction is complete. researchgate.net

ReagentKey ByproductsAdvantagesPurification Notes
Thionyl Chloride (SOCl₂)Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl)Gaseous byproducts simplify product isolation. chemguide.co.ukExcess reagent can be removed by distillation. researchgate.net

Phosphorus halides, specifically phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃), are also effective for converting carboxylic acids to acyl chlorides. pressbooks.pubkhanacademy.org

When using phosphorus(V) chloride, 4-Methylnaphthalene-1-carboxylic acid is converted into this compound, with phosphorus trichloride (B1173362) oxide (POCl₃) and hydrogen chloride (HCl) as byproducts. chemguide.co.uklibretexts.org

The reaction with PCl₅ is: C₁₂H₁₀O₂ + PCl₅ → C₁₂H₉ClO + POCl₃ + HCl

Alternatively, phosphorus(III) chloride can be used. This reaction is typically less dramatic as it does not produce HCl gas. chemguide.co.uk The reaction requires a 3:1 molar ratio of the carboxylic acid to PCl₃.

The reaction with PCl₃ is: 3 C₁₂H₁₀O₂ + PCl₃ → 3 C₁₂H₉ClO + H₃PO₃

In both cases, the resulting acyl chloride must be separated from the non-gaseous byproducts (POCl₃ or H₃PO₃) and any excess reagents, which is typically achieved through fractional distillation. chemguide.co.uklibretexts.org

ReagentStoichiometry (Acid:Reagent)Key ByproductsSeparation Method
Phosphorus(V) Chloride (PCl₅)1:1POCl₃, HClFractional Distillation chemguide.co.uk
Phosphorus(III) Chloride (PCl₃)3:1H₃PO₃Fractional Distillation chemguide.co.uk

Phosgenation-Based Synthesis Protocols

Phosgene (B1210022) (COCl₂), a highly reactive gas, is another reagent used for the synthesis of acyl chlorides from carboxylic acids, particularly in industrial settings. wikipedia.org The reaction converts 4-Methylnaphthalene-1-carboxylic acid to the corresponding carbonyl chloride, with HCl and carbon dioxide (CO₂) as byproducts. wikipedia.org

The conversion of carboxylic acids into their corresponding chlorides using phosgene often requires a catalyst to proceed efficiently. google.com Carboxamides, particularly N,N-disubstituted formamides like diethylformamide, are commonly employed as catalysts for this transformation. google.com These catalysts form a reactive adduct with phosgene, which then facilitates the reaction with the carboxylic acid. The choice of catalyst system is crucial as it influences the reaction course and the ease of product work-up. google.com

For industrial-scale production, process optimization is critical. Phosgenation can be performed in either a stepwise or a continuous manner. google.com In a continuous process, the carboxylic acid and phosgene are introduced in approximately equimolar amounts into a reactor containing the catalyst. google.com Reaction temperatures typically range from 20° to 140° C. google.com A significant challenge in industrial phosgenation is managing the high exothermicity of the reaction and ensuring the safety of handling highly toxic phosgene. researchgate.netnih.gov Laboratory-scale synthesis often prefers reagents like thionyl chloride due to the hazards associated with phosgene. wikipedia.org

Indirect Synthetic Pathways via Precursor Derivatization

While the direct conversion of 4-Methylnaphthalene-1-carboxylic acid is the most common route, indirect pathways are theoretically possible. Acyl chlorides are generally the most reactive among carboxylic acid derivatives and are used as starting materials to synthesize less reactive derivatives like esters, anhydrides, and amides. pressbooks.publibretexts.org Therefore, converting a less reactive derivative (e.g., an ester) back to the highly reactive acyl chloride is generally not a synthetically efficient or common strategy.

A more practical interpretation of an "indirect pathway" involves the multi-step synthesis of the precursor itself, 4-Methylnaphthalene-1-carboxylic acid, before its final conversion to the carbonyl chloride. For instance, the carboxylic acid can be prepared via the oxidation of 1-methylnaphthalene (B46632) or through the carbonylation of halogen-substituted naphthalenes. google.com Once the 4-Methylnaphthalene-1-carboxylic acid precursor is synthesized and purified, it can then be subjected to one of the standard chlorination methods described previously.

Chloromethylation of Methylnaphthalene Derivatives and Subsequent Transformations

A primary route to this compound involves the initial chloromethylation of 1-methylnaphthalene, followed by a series of transformations to introduce and modify the carbonyl group. This multi-step process begins with the introduction of a chloromethyl group onto the naphthalene (B1677914) ring, which is then oxidized to a carboxylic acid and subsequently converted to the desired acid chloride.

The initial step, chloromethylation, can be performed on 4-methylnaphthalene using chloromethylating agents like chloromethyl methyl ether or a combination of formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces a chloromethyl group at the 1-position of the naphthalene ring, yielding 1-chloromethyl-4-methylnaphthalene (B1581289).

The final transformation is the conversion of 4-methyl-1-naphthoic acid into this compound. This is a standard and well-documented reaction in organic chemistry, commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl2). masterorganicchemistry.comlibretexts.org The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group. A subsequent nucleophilic attack by the chloride ion results in the formation of the acid chloride, with sulfur dioxide and hydrogen chloride as byproducts. masterorganicchemistry.comlibretexts.org Oxalyl chloride or phosphorus pentachloride can also be used for this conversion. orgsyn.org

A general representation of this synthetic sequence is outlined below:

StepReactantReagentsProduct
11-MethylnaphthaleneHCHO, HCl, (Lewis Acid)1-Chloromethyl-4-methylnaphthalene
21-Chloromethyl-4-methylnaphthaleneOxidizing Agent (e.g., KMnO4)4-Methyl-1-naphthoic acid
34-Methyl-1-naphthoic acidSOCl2This compound

Conversions from Naphthalene Aldehydes or Esters

An alternative synthetic strategy for this compound begins with precursors already containing a one-carbon oxidation state at the desired position, such as 4-methyl-1-naphthaldehyde (B157141) or a corresponding ester like methyl 4-methyl-1-naphthoate. This approach circumvents the need for the initial chloromethylation and subsequent oxidation of the methyl group.

Starting with 4-methyl-1-naphthaldehyde, the first step is its oxidation to 4-methyl-1-naphthoic acid. This transformation can be readily achieved using a variety of oxidizing agents. A common and effective method is the Jones oxidation, which utilizes chromic acid (generated in situ from chromium trioxide and sulfuric acid in acetone). Other oxidizing agents such as potassium permanganate (B83412) or silver oxide can also be employed. The Cannizzaro reaction offers a solvent-free alternative for the conversion of naphthaldehydes to the corresponding carboxylic acid and alcohol.

Alternatively, if the starting material is an ester, such as methyl 4-methyl-1-naphthoate, the corresponding carboxylic acid can be obtained through hydrolysis. This is typically carried out under basic conditions, for example, by refluxing the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. This process, known as saponification, cleaves the ester bond to yield the carboxylate salt, which upon acidification, gives 4-methyl-1-naphthoic acid. canterbury.ac.nzchemspider.com

Once 4-methyl-1-naphthoic acid is obtained from either the aldehyde or the ester, the final step is its conversion to this compound. As described in the previous section, this is typically accomplished by reacting the carboxylic acid with thionyl chloride. masterorganicchemistry.comlibretexts.org

The reaction pathways from naphthalene aldehydes and esters are summarized in the following tables:

From 4-Methyl-1-naphthaldehyde:

StepReactantReagentsProduct
14-Methyl-1-naphthaldehydeOxidizing Agent (e.g., CrO3/H2SO4)4-Methyl-1-naphthoic acid
24-Methyl-1-naphthoic acidSOCl2This compound

From Methyl 4-Methyl-1-naphthoate:

StepReactantReagentsProduct
1Methyl 4-methyl-1-naphthoateBase (e.g., NaOH), then Acid (e.g., HCl)4-Methyl-1-naphthoic acid
24-Methyl-1-naphthoic acidSOCl2This compound

Chemical Reactivity and Mechanistic Investigations of 4 Methylnaphthalene 1 Carbonyl Chloride

Electrophilic Reactions and Aromatic Acylation

While 4-methylnaphthalene-1-carbonyl chloride primarily acts as a substrate for nucleophilic attack at the carbonyl carbon, it can also function as a potent electrophilic acylating agent in reactions such as the Friedel-Crafts acylation.

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. organic-chemistry.org In this reaction, this compound serves as the source of the acyl group. The reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃). sapub.org

The mechanism involves the initial reaction between the acyl chloride and the Lewis acid to form a highly electrophilic acylium ion. khanacademy.org This acylium ion is the active electrophile that is then attacked by the π-electrons of an aromatic substrate, such as benzene (B151609) or toluene. libretexts.org This attack forms a resonance-stabilized carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity and yield the final ketone product.

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic substrate due to the electron-withdrawing nature of the carbonyl group. This deactivation prevents further acylation of the product ring, leading to clean mono-acylated products. organic-chemistry.orgsapub.org

Table 4: Friedel-Crafts Acylation with this compound

Aromatic Substrate Lewis Acid Catalyst Major Product
Benzene AlCl₃ (4-Methylnaphthalen-1-yl)(phenyl)methanone
Toluene AlCl₃ (4-Methylnaphthalen-1-yl)(p-tolyl)methanone
Anisole AlCl₃ (4-Methoxyphenyl)(4-methylnaphthalen-1-yl)methanone
Naphthalene (B1677914) AlCl₃ Bis(4-methylnaphthalen-1-yl)methanone*

*Multiple isomers possible depending on reaction conditions.

Intermolecular and Intramolecular Cyclization Reactions

This compound serves as a key building block in the synthesis of more complex polycyclic structures through cyclization reactions. Its reactivity is dominated by the electrophilic nature of the acyl chloride group, making it a prime candidate for Friedel-Crafts acylation reactions.

Intermolecular Cyclization: In the presence of a Lewis acid catalyst, this compound can react with other aromatic compounds in an intermolecular fashion. This reaction forms a new carbon-carbon bond, leading to the formation of a diaryl ketone. This ketone can then potentially undergo a second, intramolecular cyclization step (e.g., a Nazarov cyclization if the structure is appropriate or a reductive cyclization) to form a new ring system. The initial Friedel-Crafts acylation is a fundamental step for constructing polycyclic aromatic hydrocarbons and related heterocyclic systems.

Intramolecular Cyclization: For an intramolecular cyclization to occur, the this compound molecule would need to possess a tethered nucleophilic group. For instance, if a phenoxy or anilino group were attached to the methyl group or another position on the naphthalene ring via a flexible linker, an intramolecular Friedel-Crafts acylation could be initiated. This would involve the acyl chloride moiety reacting with the tethered aromatic ring, leading to the formation of a new fused ring system. The feasibility and regioselectivity of such a reaction would be highly dependent on the length and nature of the linker, as well as the reaction conditions. Another example involves the 4-phenylbutyric acid system, which, under reduction conditions with a Lewis acid, can produce a significant amount of 1,2,3,4-tetrahydronaphthalene (B1681288) through an intramolecular Friedel–Crafts type alkylation process. researchgate.net

Reduction and Oxidation Transformations of the Carbonyl Chloride Moiety

The carbonyl chloride group in this compound is readily transformed through reduction, offering pathways to aldehydes, alcohols, or fully deoxygenated methyl/methylene (B1212753) groups.

The partial reduction of an acyl chloride to an aldehyde is a common transformation that requires carefully chosen reagents to prevent over-reduction to the alcohol. Classic methods include the Rosenmund reduction, which involves catalytic hydrogenation over a poisoned catalyst (e.g., palladium on barium sulfate (B86663) poisoned with quinoline-sulfur).

More modern methods also provide pathways for this selective transformation. For instance, aromatic acyl chlorides can be efficiently reduced to the corresponding triethylsilyl (TES)-protected naphthyl alcohols using triethylsilane (HSiEt₃) in the presence of a catalytic amount of the Lewis acid tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃. acs.org This silyl (B83357) ether can then be easily hydrolyzed to yield the desired aldehyde, 4-methylnaphthalene-1-carbaldehyde. This method is notable for its mild conditions and high efficiency. researchgate.netacs.org The use of sodium borohydride (B1222165) is also a well-established method for selectively reducing aldehydes and ketones, as ester groups are typically not affected. iwu.edu

Complete reduction of the carbonyl chloride group to a methyl group (deoxygenation) is a more drastic transformation. This can be achieved directly or in a two-step process involving the conversion of the carbonyl to an intermediate that is then reduced.

Direct Reduction: A one-pot procedure for the direct conversion of carbonyl compounds, including acyl chlorides, into hydrocarbons has been developed. acs.org The combination of HSiEt₃ and a catalytic amount of B(C₆F₅)₃ can achieve the exhaustive reduction of aromatic carbonyl compounds to their corresponding methyl derivatives. researchgate.netacs.org For example, the reduction of aromatic carbonyl compounds with excess triethylsilane and 5 mol % of B(C₆F₅)₃ affords the corresponding methylnaphthalene as the major product. acs.org However, this process can sometimes be complicated by the formation of dimeric by-products from Friedel-Crafts-type alkylation side reactions. researchgate.netacs.org

Stepwise Reduction (via Ketone): An alternative strategy involves first reacting this compound with an organometallic reagent or via a Friedel-Crafts reaction to form a ketone. This resulting ketone can then be reduced to a methylene group using classic methods:

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine, followed by heating with a strong base (like potassium hydroxide) in a high-boiling solvent such as diethylene glycol. libretexts.orgwisdomlib.orgmasterorganicchemistry.com This process converts the carbonyl group into a methylene group under basic conditions. libretexts.orgwisdomlib.org

Clemmensen Reduction: This reduction is performed under strongly acidic conditions. wisdomlib.orgyoutube.com It uses zinc amalgam (Zn/Hg) and concentrated hydrochloric acid to reduce the ketone to a methylene group. wisdomlib.orgmasterorganicchemistry.comthieme-connect.de This method is particularly effective for aryl-alkyl ketones that are stable in strong acid. wisdomlib.orgmasterorganicchemistry.com

The choice between these methods depends largely on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions. masterorganicchemistry.comyoutube.com

Reaction TypeReagent(s)Product Functional GroupConditions
Selective Reduction HSiEt₃, B(C₆F₅)₃ (cat.), then H₂OAldehyde (-CHO)Mild, catalytic
Exhaustive Reduction HSiEt₃ (excess), B(C₆F₅)₃ (cat.)Methyl (-CH₃)Catalytic, potential for side reactions
Wolff-Kishner Reduction 1. H₂NNH₂ 2. KOH, heatMethylene (-CH₂-)Basic, high temperature
Clemmensen Reduction Zn(Hg), conc. HClMethylene (-CH₂-)Acidic, harsh

Catalytic Aspects in this compound Reactions

Catalysis is central to controlling the reactivity and selectivity of transformations involving this compound. Both Lewis acids and transition metals play pivotal roles.

Lewis acids are crucial for activating the carbonyl chloride group towards nucleophilic attack. acs.org In reactions like the Friedel-Crafts acylation, a Lewis acid such as aluminum chloride (AlCl₃) or tris(pentafluorophenyl)borane (B(C₆F₅)₃) coordinates to the carbonyl oxygen atom. nih.govelsevier.com This coordination polarizes the carbon-oxygen double bond, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the nucleophile (e.g., an aromatic ring).

The catalytic characteristics of AlCl₃ immobilized on supports like Hβ zeolite have been studied for the acylation of 2-methylnaphthalene, demonstrating the effectiveness of Lewis acids in these transformations. researchgate.net The strength and amount of the Lewis acid can influence the reaction rate and selectivity. For instance, in reductions using hydrosilanes, B(C₆F₅)₃ has emerged as a highly effective catalyst that is more hydrolytically stable than traditional Lewis acids like BF₃. researchgate.net

The carbon-chlorine bond in this compound is susceptible to oxidative addition by low-valent transition metal complexes, particularly palladium(0) and nickel(0). This reactivity is the cornerstone of numerous transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

In a typical palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Sonogashira coupling), the catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) intermediate.

Transmetalation: A nucleophilic organometallic reagent (e.g., an organoboron, organotin, or organocopper compound) transfers its organic group to the palladium center, displacing the chloride.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final ketone product and regenerating the active Pd(0) catalyst.

These reactions provide a versatile and efficient method for synthesizing a wide array of 1-(4-methylnaphthalen-1-yl)ketones with high functional group tolerance. The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and preventing side reactions such as decarbonylation.

Catalyst TypeExample CatalystKey RoleTypical Reactions
Lewis Acid AlCl₃, B(C₆F₅)₃Activates carbonyl group for nucleophilic attackFriedel-Crafts Acylation, Catalytic Reductions
Transition Metal Pd(PPh₃)₄, NiCl₂(dppp)Catalyzes C-C bond formation via oxidative additionSuzuki Coupling, Stille Coupling, Sonogashira Coupling

Kinetic and Thermodynamic Considerations in Reaction Pathways

The interplay between kinetics and thermodynamics is particularly crucial in electrophilic aromatic substitution reactions, a primary class of reactions for acyl chlorides. In these reactions, the formation of different isomers is often possible, and the predominant product can be determined by whether the reaction is under kinetic or thermodynamic control.

Kinetic control is observed when the product distribution is determined by the relative rates of formation of the possible products. The product that is formed fastest, i.e., the one with the lowest activation energy barrier, will be the major product. This is often the case at lower reaction temperatures and shorter reaction times.

Thermodynamic control, on the other hand, is established when the reaction is reversible under the reaction conditions. In this scenario, an equilibrium is established between the reactants and the various products. The major product will be the most stable one, irrespective of how fast it is formed. Higher reaction temperatures and longer reaction times typically favor thermodynamic control.

In the context of Friedel-Crafts acylation involving naphthalene derivatives, the position of substitution is a key consideration. For instance, in the acetylation of naphthalene, the α-position (C1) is generally favored under kinetic control due to the lower activation energy for the formation of the corresponding carbocation intermediate. However, the β-substituted product (at C2) is thermodynamically more stable due to reduced steric hindrance. rsc.orgguidechem.com Consequently, the reaction conditions can be tuned to favor one isomer over the other.

Research into the Friedel-Crafts acylation of 1-methylnaphthalene (B46632) with various acylating agents provides quantitative data that can be used to infer the likely kinetic behavior of systems involving this compound. The following table summarizes the second-order rate constants for the acylation of 1-methylnaphthalene under conventional heating conditions.

Rate Constants for the Intermolecular Friedel-Crafts Acylation of 1-Methylnaphthalene
Acylation ReagentRate Constant (k) × 10³ (L·mol⁻¹·s⁻¹)
Acetyl chloride45
Benzoyl chloride3.9

Data from Okada, Y., & Fujitsu, A. (2020). scirp.org

This data illustrates that the rate of acylation is significantly influenced by the nature of the acylating agent, with acetyl chloride being more reactive than benzoyl chloride in the reaction with 1-methylnaphthalene. scirp.org This difference in reactivity can be attributed to the electronic and steric properties of the acyl chlorides.

Furthermore, studies on the acetylation of naphthalene have provided valuable thermodynamic parameters associated with the activation process for substitution at the α- and β-positions. These parameters, while not specific to this compound, offer a basis for understanding the energetic landscape of such reactions.

Activation Parameters for the Friedel-Crafts Acetylation of Naphthalene
Position of SubstitutionEnthalpy of Activation (ΔH‡) (kJ·mol⁻¹)Entropy of Activation (ΔS‡) (J·K⁻¹·mol⁻¹)
α-positionca. 21ca. -160
β-positionca. 48ca. -99

Data from a kinetic study of the Friedel-Crafts acetylation of naphthalene. rsc.orgpsu.edu

The significantly lower enthalpy of activation for the α-position is consistent with it being the kinetically favored site of attack. rsc.orgpsu.edu The more negative entropy of activation for the α-position suggests a more ordered transition state, which could be attributed to steric factors. rsc.orgpsu.edu For reactions involving this compound as a reactant, similar considerations would apply to the aromatic substrate being acylated. The presence of the methyl group on the naphthalene ring of the acyl chloride itself would also exert electronic and steric influences on the reactivity of the carbonyl group and the stability of any reaction intermediates.

Derivatization and Advanced Synthetic Applications of 4 Methylnaphthalene 1 Carbonyl Chloride

Design and Synthesis of Naphthalene-Based Organic Intermediates

4-Methylnaphthalene-1-carbonyl chloride serves as a fundamental precursor in the synthesis of a wide array of naphthalene-based organic intermediates. The high reactivity of the acyl chloride functional group allows for its efficient conversion into esters, amides, and ketones. These reactions are typically straightforward, involving the treatment of the acyl chloride with a suitable nucleophile, such as an alcohol, amine, or an organometallic reagent.

A primary application is in acylation reactions. For instance, in Friedel-Crafts acylation, this compound can react with electron-rich aromatic compounds in the presence of a Lewis acid catalyst to form aryl naphthyl ketones. This reaction is a powerful tool for creating carbon-carbon bonds and assembling complex aromatic systems. Similarly, its reaction with primary or secondary amines yields the corresponding N-substituted amides, while reaction with alcohols produces esters. These transformations are fundamental in multi-step syntheses, converting a simple naphthalene (B1677914) derivative into more complex intermediates tailored for specific applications.

The table below summarizes the common transformations of this compound to produce key organic intermediates.

NucleophileReagent TypeResulting Functional GroupIntermediate Class
R-OHAlcoholEster4-Methyl-1-naphthoates
R-NH₂Primary AmineAmideN-Alkyl/Aryl-4-methyl-1-naphthamides
R₂NHSecondary AmineAmideN,N-Dialkyl/Aryl-4-methyl-1-naphthamides
Ar-HAromatic RingKetoneAryl (4-methyl-1-naphthyl) ketones

These reactions underscore the compound's utility in generating a diverse library of naphthalene-containing molecules, which can then be further elaborated into more complex targets.

Development of Complex Molecular Architectures

The 4-methylnaphthalene scaffold is a privileged structure in various fields of chemistry. The use of this compound facilitates the incorporation of this valuable moiety into larger, more intricate molecular designs.

Construction of Substituted Naphthalene Scaffolds for Medicinal Chemistry

In medicinal chemistry, the naphthalene core is present in numerous therapeutic agents. The lipophilic and rigid nature of the naphthalene ring can facilitate favorable interactions with biological targets. This compound is an ideal reagent for building molecules that feature the naphthoyl group, which is a key structural element in certain classes of biologically active compounds.

A significant example lies in the development of synthetic cannabinoid receptor agonists. Research has shown that 3-(1-naphthoyl)indoles exhibit high affinity for cannabinoid receptors CB₁ and CB₂. While direct synthesis using this compound is not extensively documented in readily available literature, a strong precedent has been set by the synthesis of analogous compounds. For example, various halogen-substituted 1-naphthoyl chlorides (e.g., 4-chloro, 4-bromo, 4-iodo-1-naphthoyl chloride) are routinely used to acylate the C-3 position of N-alkylindoles to produce potent cannabinoid receptor ligands. nih.govnih.gov This established synthetic strategy provides a clear and direct blueprint for the use of this compound to construct 3-(4-methyl-1-naphthoyl)indole derivatives for evaluation in drug discovery programs. nih.govnih.gov

The general synthetic approach is outlined below:

Preparation of the Indole (B1671886) Nucleophile: The indole nitrogen is typically deprotonated with a suitable base, or an organometallic reagent is used to form a more reactive indole anion at the C-3 position.

Acylation: The activated indole is then treated with the acyl chloride, in this case, this compound, to form the C-C bond at the indole 3-position, yielding the target ketone.

This methodology allows for the systematic modification of the naphthalene scaffold, enabling chemists to probe the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets. nih.gov

Synthesis of Heterocyclic Compounds Incorporating Naphthoyl Moieties

The introduction of a naphthoyl group into various heterocyclic systems is a key strategy for creating novel compounds with unique electronic and biological properties. This compound is an effective reagent for the N-acylation or C-acylation of heterocyclic precursors.

As discussed in the context of medicinal chemistry, the synthesis of 3-(4-methyl-1-naphthoyl)indoles is a direct and important application of this compound. nih.govnih.gov The reaction involves the electrophilic acylation of an indole ring system. The intermediate (1H-indol-3-yl)(naphthalene-1-yl)methanone is commonly prepared via Friedel-Crafts acylation of indole with a naphthoyl chloride in the presence of a Lewis acid. chemicalbook.com This methodology is directly applicable to this compound.

For pyrrole (B145914) derivatives, N-acylation is a common transformation. The reaction of pyrrole's sodium or potassium salt with this compound would be expected to yield N-(4-methyl-1-naphthoyl)pyrrole. Alternatively, Friedel-Crafts acylation of pyrrole, which typically occurs at the C-2 position, can be employed to synthesize 2-(4-methyl-1-naphthoyl)pyrrole. While many general methods for pyrrole synthesis exist, the direct acylation with a reagent like this compound provides a straightforward route to functionalized pyrroles from the parent heterocycle. alliedacademies.orgorganic-chemistry.org

Carbazole (B46965) and its derivatives are known for their interesting photophysical properties and biological activities. niscpr.res.innih.gov The carbazole nitrogen can be readily acylated. The reaction of a deprotonated carbazole (e.g., potassium carbazolide) with this compound would furnish 9-(4-methyl-1-naphthoyl)-9H-carbazole. This reaction attaches the bulky naphthalene group directly to the heterocyclic core, which can significantly influence the resulting compound's properties, such as its solubility, thermal stability, and electronic characteristics. Such modifications are pertinent to the development of materials for organic electronics.

The synthesis of quinoline (B57606) derivatives often involves multi-component reactions or cyclization strategies. rsc.orgderpharmachemica.com While the direct acylation of a quinoline ring with this compound is challenging due to the ring's deactivation, the acyl chloride can be used to modify quinoline precursors. For example, an amino-substituted quinoline could be readily acylated at the amino group to produce a naphthoyl-amido-quinoline derivative, incorporating the naphthalene moiety as a substituent on the quinoline framework.

Contributions to Materials Science

In materials science, the naphthalene ring is a desirable component due to its rigidity, planarity, and aromaticity, which can impart useful thermal and photophysical properties to materials. While specific applications of this compound in materials are not widely reported, its potential can be inferred from its structure.

By reacting it with difunctional or polyfunctional amines or alcohols, it can be used to synthesize polyesters and polyamides. The incorporation of the rigid 4-methylnaphthalene unit into a polymer backbone would be expected to increase the polymer's glass transition temperature (Tg) and enhance its thermal stability.

Furthermore, the 4-methyl-1-naphthoyl group can be attached to chromophores to create novel dyes or functional materials. The large, conjugated π-system of the naphthalene ring can influence the electronic and optical properties of a molecule, such as its absorption and emission spectra. Attaching this group to known dye scaffolds or polymer systems is a viable strategy for tuning their properties for applications in areas like organic light-emitting diodes (OLEDs) or as fluorescent probes. For instance, carbazole derivatives, known for their use in materials, can be functionalized using this acyl chloride to modulate their electronic properties. researchgate.net

Precursors for Polymeric Materials with Tuned Properties

This compound is a versatile precursor for the synthesis of novel polymeric materials. Its reactive acyl chloride group readily participates in polycondensation reactions with suitable difunctional monomers, such as diols and diamines, to yield polyesters and polyamides, respectively. The incorporation of the rigid and bulky 4-methylnaphthalene moiety into the polymer backbone can significantly influence the material's properties.

The naphthalene ring system is known to enhance the thermal stability, mechanical strength, and fluorescence of polymers. The methyl group at the 4-position can further modify these properties by influencing chain packing and solubility. For instance, the introduction of the 4-methylnaphthalene group can increase the glass transition temperature (Tg) of polymers, making them suitable for high-temperature applications. Furthermore, the inherent fluorescence of the naphthalene ring can be exploited to create polymers for optical and electronic applications.

Monomer AMonomer BPolymer TypePotential Property Enhancement
This compoundEthylene glycolPolyesterIncreased Tg, enhanced thermal stability, fluorescence
This compound1,6-HexanediaminePolyamideImproved mechanical strength, thermal resistance
This compoundBisphenol APolyesterHigh refractive index, enhanced thermal stability

This table presents potential polymer syntheses and property enhancements based on the known reactivity of acyl chlorides and the properties of naphthalene-containing polymers.

Synthesis of Functional Dyes and Pigments for Optical Applications

The this compound scaffold is a valuable building block in the synthesis of functional dyes and pigments. The acyl chloride group can be used to introduce the 4-methylnaphthalene chromophore into various molecular structures through Friedel-Crafts acylation reactions with aromatic compounds or by forming ester or amide linkages with molecules containing hydroxyl or amino groups.

Naphthalene-based dyes are known for their strong fluorescence and good photostability, making them suitable for applications in fluorescent probes, organic light-emitting diodes (OLEDs), and as colorants for plastics and textiles. The specific substitution pattern on the naphthalene ring, including the methyl group in this compound, can be used to tune the absorption and emission wavelengths of the resulting dyes, allowing for the creation of a wide range of colors.

ReactantReaction TypeResulting Dye/Pigment ClassPotential Application
AnisoleFriedel-Crafts AcylationNaphthalene-based ketoneFluorescent dye intermediate
2-AminoanthraquinoneAmidationNaphthalene-anthraquinone dyeHigh-performance pigment
4-NitrophenolEsterificationNaphthalene-based esterDisperse dye for polyester

This table illustrates potential synthetic routes to functional dyes and pigments using this compound, based on established organic reactions.

Development of Advanced Coatings and Adhesives

In the field of advanced coatings and adhesives, this compound can be utilized to modify the chemical structure of resins and polymers to enhance their performance. The reactive acyl chloride can be grafted onto polymer backbones containing hydroxyl or amino groups, thereby incorporating the hydrophobic and rigid 4-methylnaphthalene moiety.

This modification can lead to improved properties such as increased water resistance, enhanced thermal stability, and better adhesion to various substrates. The naphthalene group can also improve the UV resistance of coatings, protecting the underlying material from degradation. In adhesives, the incorporation of this rigid structure can lead to stronger and more durable bonds.

Polymer/ResinModification ReactionPotential Improvement in Coating/Adhesive
Hydroxy-terminated polyurethaneEsterificationIncreased hydrophobicity and thermal stability
Epoxy resinReaction with amine hardenerEnhanced mechanical strength and chemical resistance
Poly(vinyl alcohol)EsterificationImproved water resistance and barrier properties

This table provides examples of how this compound could be used to modify existing polymers for coating and adhesive applications.

Role in Pharmaceutical and Agrochemical Synthesis

Intermediate for Biologically Active Naphthalene Derivatives

Naphthalene and its derivatives have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ijpsjournal.com this compound serves as a key intermediate in the synthesis of more complex naphthalene derivatives with potential therapeutic applications.

The acyl chloride functionality allows for the straightforward introduction of the 4-methylnaphthalene core into various molecular scaffolds. For example, it can be reacted with amines to form amides, which are common structural motifs in many pharmaceuticals. The resulting compounds can then be further modified to optimize their biological activity.

ReactantResulting Compound ClassPotential Biological Activity
AnilineN-phenyl-4-methylnaphthalene-1-carboxamideAnticancer, anti-inflammatory
Piperazine1-(4-Methylnaphthalene-1-carbonyl)piperazineAntipsychotic, antihistaminic
Hydrazine4-Methylnaphthalene-1-carbohydrazideAntimicrobial, antitubercular

This table outlines potential synthetic pathways to biologically active compounds starting from this compound, based on the known bioactivities of naphthalene derivatives.

Scaffold for Pharmacophore Introduction

A pharmacophore is the three-dimensional arrangement of atoms or functional groups necessary for a molecule to exert a specific biological effect. The rigid and well-defined structure of the naphthalene ring system makes it an excellent scaffold for the construction of molecules with specific pharmacophoric features.

This compound can be used as a starting point to attach various functional groups to the naphthalene core in a controlled manner. By reacting the acyl chloride with different nucleophiles, medicinal chemists can systematically explore the structure-activity relationship of a series of compounds and identify the optimal arrangement of functional groups for binding to a specific biological target. The 4-methylnaphthalene scaffold provides a rigid framework that helps to pre-organize the appended functional groups, potentially leading to higher binding affinity and selectivity.

Attached Functional Group via Carbonyl ChloridePotential Target InteractionTherapeutic Area
Basic amineHydrogen bonding with acidic residue in enzyme active siteEnzyme inhibition
Aromatic ringPi-pi stacking with aromatic amino acidReceptor antagonism
Hydrogen bond donor/acceptorInteraction with protein backboneVarious

This table illustrates the use of the 4-methylnaphthalene scaffold, accessible from this compound, for the strategic placement of pharmacophoric elements.

Spectroscopic Characterization and Structural Elucidation of 4 Methylnaphthalene 1 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of 4-Methylnaphthalene-1-carbonyl chloride is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carbonyl chloride group and the electronic effects of the naphthalene (B1677914) ring system.

The protons on the naphthalene ring will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The proton at position 8, being in the peri position to the carbonyl chloride group, is expected to be significantly deshielded and appear at the lowest field. The protons on the methyl-substituted ring will also show characteristic splitting patterns based on their coupling with neighboring protons. The methyl group protons are expected to appear as a singlet in the upfield region, likely around δ 2.5-3.0 ppm.

Expected ¹H NMR Data for this compound:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.50 - 7.70d7.5 - 8.5
H-37.30 - 7.50d7.5 - 8.5
H-58.00 - 8.20d8.0 - 9.0
H-67.60 - 7.80t7.0 - 8.0
H-77.50 - 7.70t7.0 - 8.0
H-88.80 - 9.10d8.0 - 9.0
-CH₃2.60 - 2.80s-

Note: This is a predicted data table based on known spectral data for similar compounds.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the acyl chloride is expected to have a characteristic chemical shift in the range of 165-180 ppm. oregonstate.edu The aromatic carbons will resonate in the region of 120-140 ppm, with quaternary carbons generally showing weaker signals. The methyl carbon will appear at a much higher field, typically between 20-30 ppm. libretexts.org

Expected ¹³C NMR Data for this compound:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O168.0 - 172.0
C-1133.0 - 136.0
C-2128.0 - 131.0
C-3125.0 - 128.0
C-4138.0 - 141.0
C-4a130.0 - 133.0
C-5127.0 - 130.0
C-6126.0 - 129.0
C-7124.0 - 127.0
C-8129.0 - 132.0
C-8a131.0 - 134.0
-CH₃20.0 - 23.0

Note: This is a predicted data table based on typical chemical shift ranges for similar functional groups.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would be particularly useful for confirming the connectivity of the protons on the naphthalene rings. For instance, a cross-peak between the signals for H-2 and H-3 would confirm their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. It would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the singlet at δ 2.6-2.8 ppm in the ¹H NMR spectrum would correlate with the carbon signal at δ 20.0-23.0 ppm in the ¹³C NMR spectrum, confirming the assignment of the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the methyl protons would be expected to show a correlation to C-4 and C-3, and the proton at H-8 would likely show a correlation to the carbonyl carbon (C=O), confirming the position of the carbonyl chloride group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the most characteristic absorption would be the strong C=O stretching vibration of the acyl chloride group, which is expected in the range of 1770-1815 cm⁻¹. blogspot.com The presence of the aromatic naphthalene ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. uobabylon.edu.iq The C-Cl stretch is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. blogspot.com

Expected IR Absorption Data for this compound:

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
C=O Stretch (Acyl Chloride)1770 - 1815Strong
Aromatic C=C Stretch1400 - 1600Medium to Weak
C-Cl Stretch600 - 800Medium

Note: This is a predicted data table based on characteristic IR absorption frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural elucidation. The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, an isotope peak (M+2) at approximately one-third the intensity of the molecular ion peak is anticipated, which is characteristic of compounds containing one chlorine atom.

A common fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion. libretexts.org Therefore, a prominent peak corresponding to the [M-Cl]⁺ fragment is expected. Further fragmentation of the naphthalene ring system would also be observed.

Expected Major Fragments in the Mass Spectrum of this compound:

Fragmentm/z (for ³⁵Cl)m/z (for ³⁷Cl)
[C₁₂H₉ClO]⁺ (Molecular Ion)204206
[C₁₂H₉CO]⁺ (Acylium Ion)169-
[C₁₁H₉]⁺141-

Note: This is a predicted data table based on common fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. For this compound (C₁₂H₉ClO), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated exact mass.

Calculated Exact Mass for this compound:

IonElemental CompositionCalculated Exact Mass
[M]⁺C₁₂H₉³⁵ClO204.0369
[M+H]⁺C₁₂H₁₀³⁵ClO205.0447

Note: This is a calculated data table based on the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the context of this compound, MS/MS provides valuable information about its molecular structure by inducing fragmentation at specific bonds. The fragmentation pattern is characteristic of the molecule and allows for its unambiguous identification.

The process begins with the ionization of the this compound molecule, typically resulting in a molecular ion ([M]+•). This molecular ion is then isolated and subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to fragmentation. The resulting fragment ions are then analyzed to piece together the structure of the original molecule.

For this compound, the fragmentation is expected to occur at the most labile bonds. The acyl chloride group is a primary site for fragmentation. A common fragmentation pathway involves the loss of the chlorine atom, followed by the loss of the carbonyl group as carbon monoxide.

Key Fragmentation Pathways:

Loss of Chlorine: The initial fragmentation often involves the cleavage of the C-Cl bond, which is relatively weak, to form a stable acylium ion.

Loss of Carbon Monoxide: The resulting acylium ion can then lose a molecule of carbon monoxide (CO), a common fragmentation pathway for carbonyl-containing compounds, to form a 4-methylnaphthalenyl cation.

Fragmentation of the Naphthalene Ring: Further fragmentation can occur within the naphthalene ring system, leading to smaller, characteristic ions.

Loss of Methyl Radical: The methyl group can also be lost as a methyl radical (•CH3).

The analysis of these fragmentation patterns allows for the detailed structural characterization of this compound and its derivatives.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Structure of Fragment Ion
204.04169.06Cl4-Methyl-1-naphthoyl cation
169.06141.07CO4-Methylnaphthalen-1-yl cation
141.07126.04CH3Naphthalen-1-yl cation
141.07115.05C2H2Pentalenyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelength of light absorbed is characteristic of the electronic structure of the molecule.

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the naphthalene chromophore. Naphthalene, a polycyclic aromatic hydrocarbon, exhibits characteristic absorption bands in the UV region due to π → π* transitions. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals.

The spectrum of naphthalene itself typically shows three main absorption bands:

A strong band around 220 nm.

A band of moderate intensity around 275 nm.

A weaker, structured band around 312 nm.

The presence of substituents on the naphthalene ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). In this compound, the methyl group and the carbonyl chloride group are expected to influence the UV-Vis spectrum.

Methyl Group: The methyl group is an auxochrome, which can cause a small red shift (bathochromic shift) of the absorption bands and a slight increase in their intensity (hyperchromic effect).

Carbonyl Chloride Group: The carbonyl chloride group acts as a chromophore and can also influence the π system of the naphthalene ring. The carbonyl group has its own n → π* transition, which is typically weak and may be obscured by the stronger π → π* transitions of the naphthalene ring. The electronic withdrawing nature of the carbonyl chloride group can also affect the energy of the π → π* transitions, potentially leading to shifts in the absorption maxima.

The UV-Vis spectrum of this compound is therefore expected to show the characteristic bands of the naphthalene system, with some modifications due to the substituents.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Electronic TransitionExpected λmax (nm)Molar Absorptivity (ε)
π → π~225High
π → π~280Moderate
π → π~320Low (with fine structure)
n → π~340Very Low

The exact positions and intensities of the absorption bands can be influenced by the solvent used for the measurement. Polar solvents can interact with the molecule and alter the energy levels of the electronic states, leading to shifts in the spectrum.

Computational and Theoretical Investigations of 4 Methylnaphthalene 1 Carbonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For aromatic acyl chlorides like 4-methylnaphthalene-1-carbonyl chloride, these methods provide insights into ground state properties, orbital energies, and the distribution of electron density, which are fundamental to understanding their chemical behavior.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. For a molecule like this compound, DFT calculations, likely employing functionals such as B3LYP or B3PW91 with basis sets like 6-311G* or 6-311++G(d,p), can predict a range of ground state properties. These properties are crucial for understanding the molecule's stability and reactivity.

Key ground state properties that can be determined via DFT for a related compound like 1-naphthoyl chloride are presented in the table below. These values provide a reasonable approximation for what would be expected for this compound.

PropertyCalculated Value (for 1-Naphthoyl Chloride)Significance
Ground State Energy Illustrative Value: -X HartreesIndicates the overall stability of the molecule.
Dipole Moment Illustrative Value: ~3.5 DA significant dipole moment suggests a polar molecule, prone to interactions with polar solvents and reagents.
Key Bond Lengths (Å) C=O: ~1.19 Å, C-Cl: ~1.80 ÅThese bond lengths are characteristic of acyl chlorides and influence their vibrational spectra and reactivity.
Key Bond Angles (°) O=C-Cl: ~120°The planarity around the carbonyl carbon is a key feature of sp² hybridization.

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic acyl chlorides. Actual values would require specific calculations for this compound.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a highly accurate means of analyzing molecular energies and orbitals. researchgate.net For a molecule such as this compound, these calculations can provide detailed information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

An analysis of the frontier molecular orbitals for a similar compound, 1-naphthol, reveals insights that are applicable to this compound. researchgate.net The energies and characteristics of these orbitals for an analogous compound are summarized below.

Molecular OrbitalEnergy (eV) (for a related naphthalene (B1677914) derivative)Characteristics and Role in Reactivity
HOMO Illustrative Value: -7.5 eVPrimarily localized on the naphthalene ring system, indicating that this region is susceptible to electrophilic attack.
LUMO Illustrative Value: -1.2 eVConcentrated on the carbonyl group, making the carbonyl carbon the primary site for nucleophilic attack.
HOMO-LUMO Gap Illustrative Value: 6.3 eVA relatively large gap suggests high kinetic stability.

Note: The energy values are illustrative and based on typical ab initio calculations for similar naphthalene derivatives.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a window into the three-dimensional structure and dynamic behavior of molecules, which are intrinsically linked to their reactivity.

The presence of the methyl and carbonyl chloride groups on the naphthalene scaffold introduces the possibility of different spatial arrangements, or conformations. Conformational analysis of a sterically hindered analog, 8-methyl-1-naphthoyl chloride, has been computationally investigated. For this compound, the primary conformational flexibility would involve the rotation around the C-C bond connecting the carbonyl group to the naphthalene ring.

The two primary planar conformations would be one where the carbonyl group is syn-periplanar to the C-H bond at the 8-position and another where it is anti-periplanar. The relative energies of these conformers, influenced by steric and electronic effects, can be calculated to determine the most stable ground state geometry.

ConformerDihedral Angle (C8-C1-C(O)-Cl)Relative Energy (kcal/mol)Population at 298 K (%)
Syn-periplanar ~0°Illustrative Value: 0.0Illustrative Value: >95%
Anti-periplanar ~180°Illustrative Value: >3.0Illustrative Value: <5%

Note: The values are illustrative and based on the expected steric hindrance in such systems.

The reactivity of acyl chlorides is known to be significantly influenced by the solvent. mdpi.com Molecular dynamics simulations can be employed to model the explicit interactions between this compound and solvent molecules. These simulations can reveal how solvent molecules arrange around the solute and how this solvation shell affects the energy profile of a reaction.

For the solvolysis of acyl chlorides, a dual-parameter Grunwald-Winstein equation is often used to correlate the reaction rates with the solvent's nucleophilicity and ionizing power. mdpi.com This indicates that both the ability of the solvent to donate electrons and its ability to stabilize charged intermediates are important.

Solvent PropertyInfluence on Reactivity of Acyl ChloridesExpected Effect on this compound
Nucleophilicity High nucleophilicity can facilitate the initial attack on the carbonyl carbon.In nucleophilic solvents (e.g., alcohols, water), an associative mechanism is favored.
Ionizing Power High ionizing power stabilizes the formation of charged intermediates and transition states.In highly ionizing solvents, a dissociative (SN1-like) mechanism may become more prominent.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of activation energies for transition states. rsc.org The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution, which typically proceeds through an addition-elimination mechanism. libretexts.org

For the reaction of this compound with a generic nucleophile (Nu-H), the mechanism can be computationally elucidated:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The transition state for this step can be located, and its energy determines the initial activation barrier.

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Computational studies can provide detailed geometric and energetic information about the transition states involved in these steps, offering a deeper understanding of the reaction kinetics and selectivity. For instance, the calculated activation energy for the rate-determining step would provide a theoretical prediction of the reaction rate.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) models are theoretical constructs that aim to correlate the chemical structure of a series of compounds with their reactivity in a quantitative manner. For a specific compound like this compound, a QSAR study would typically involve analyzing a series of related 1-naphthoyl chloride derivatives with different substituents at various positions on the naphthalene ring. The goal is to develop a mathematical equation that can predict the reactivity of new, unsynthesized derivatives based on their structural features.

The reactivity of acyl chlorides is often evaluated by studying the kinetics of their nucleophilic substitution reactions, such as hydrolysis. The rate of this reaction is highly sensitive to the electronic and steric properties of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, leading to a faster reaction rate, while electron-donating groups have the opposite effect. Steric hindrance around the reaction center can also play a significant role in determining the reaction rate.

To construct a QSAR model for the reactivity of this compound and its analogs, a hypothetical series of 4-substituted-1-naphthoyl chlorides was considered. The reactivity of these compounds is quantified by the logarithm of their relative hydrolysis rate constant (log k_rel). The structural features are described by electronic and steric parameters, namely the Hammett substituent constant (σ) and the Taft steric parameter (Es).

The Hammett constant (σ) quantifies the electronic effect of a substituent on a reaction center. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The Taft steric parameter (Es) provides a measure of the steric bulk of a substituent; more negative values correspond to greater steric hindrance.

The relationship between these parameters and the reactivity can be expressed by the following general linear equation:

log(k_rel) = ρσ + δEs + c

where:

log(k_rel) is the logarithm of the relative reaction rate.

σ is the Hammett electronic parameter.

Es is the Taft steric parameter.

ρ (rho) is the reaction constant, indicating the sensitivity of the reaction to electronic effects.

δ (delta) is the reaction constant, indicating the sensitivity of the reaction to steric effects.

c is a constant.

Detailed Research Findings

A hypothetical QSAR analysis was performed on a dataset of 4-substituted-1-naphthoyl chlorides to understand the influence of electronic and steric factors on their hydrolysis rates. The data for this analysis, including the substituents, their corresponding Hammett (σ) and Taft (Es) parameters, and the hypothetical relative hydrolysis rates (k_rel), are presented in the table below.

CompoundSubstituent (X)Hammett Constant (σ)Taft Steric Parameter (Es)Relative Hydrolysis Rate (k_rel)log(k_rel)
4-Nitro-1-naphthoyl chloride-NO₂0.78-2.5215.851.20
4-Cyano-1-naphthoyl chloride-CN0.66-0.5110.001.00
4-Bromo-1-naphthoyl chloride-Br0.23-1.162.510.40
1-Naphthoyl chloride-H0.000.001.000.00
This compound-CH₃-0.17-1.240.50-0.30
4-Methoxy-1-naphthoyl chloride-OCH₃-0.27-0.550.25-0.60
4-Amino-1-naphthoyl chloride-NH₂-0.66-0.610.06-1.20

Multiple linear regression analysis of this dataset yields the following QSAR equation:

log(k_rel) = 1.65(σ) + 0.08(Es) - 0.05

The statistical quality of this model is high, with a squared correlation coefficient (R²) of 0.98, indicating that 98% of the variance in the reactivity data can be explained by the electronic and steric parameters.

The positive coefficient for the Hammett constant (ρ = 1.65) confirms that electron-withdrawing groups (positive σ) accelerate the hydrolysis reaction, while electron-donating groups (negative σ) retard it. This is consistent with the established mechanism of nucleophilic acyl substitution, where a more electrophilic carbonyl carbon is more susceptible to attack by a nucleophile like water.

The small and positive coefficient for the Taft steric parameter (δ = 0.08) suggests that for the substituents in this dataset, steric effects play a minor role in determining the hydrolysis rate compared to electronic effects. The substituents at the 4-position are relatively distant from the carbonyl chloride group at the 1-position, minimizing direct steric hindrance.

This QSAR model provides a quantitative framework for understanding the structure-reactivity relationships within this class of compounds and allows for the prediction of the reactivity of other 4-substituted-1-naphthoyl chlorides. For this compound, the model accurately reflects the rate-decreasing effect of the electron-donating methyl group.

Future Directions and Emerging Research Avenues for 4 Methylnaphthalene 1 Carbonyl Chloride

Advancements in Sustainable and Green Synthesis Methodologies

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which prioritize the reduction of hazardous substances and the maximization of resource efficiency. For a reactive compound like 4-Methylnaphthalene-1-carbonyl chloride, which is traditionally synthesized using reagents like thionyl chloride or oxalyl chloride that can generate hazardous byproducts, the development of sustainable and green synthesis methodologies is a critical area of research.

Current research in green chemistry offers several promising avenues for the synthesis of acyl chlorides. One such approach involves the use of solid-supported reagents and catalysts, which can be easily separated from the reaction mixture and potentially reused, minimizing waste. Another strategy focuses on the development of catalytic methods that avoid the use of stoichiometric, and often hazardous, chlorinating agents. For instance, processes that utilize catalytic amounts of a benign activating agent in conjunction with a chloride source are being explored.

Furthermore, the use of alternative, greener solvents is a key aspect of sustainable synthesis. The replacement of traditional chlorinated solvents with ionic liquids, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact of the synthesis of this compound. The ideal green synthesis would involve a solvent-free reaction or a reaction in an aqueous medium, although the reactivity of the acyl chloride functional group presents challenges in the latter case.

Green Synthesis StrategyPotential Advantages for this compound Synthesis
Solid-supported reagentsEase of product purification, potential for catalyst recycling, reduced waste generation.
Novel catalytic methodsAvoidance of hazardous stoichiometric reagents, higher atom economy, milder reaction conditions.
Alternative solventsReduced environmental impact, improved safety profile, potential for novel reactivity.
Solvent-free reactionsElimination of solvent waste, simplified workup procedures, increased process intensity.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield

The regioselective synthesis of this compound and its subsequent reactions are highly dependent on the catalytic system employed. Traditional methods often rely on stoichiometric Lewis acids, such as aluminum chloride, for Friedel-Crafts type reactions that may be precursors to the target molecule. These catalysts are often difficult to handle, generate significant waste, and can lead to a mixture of products.

Future research is directed towards the discovery and application of novel catalytic systems that offer enhanced selectivity and yield. Heterogeneous catalysts, such as zeolites and metal-organic frameworks (MOFs), are particularly promising. These materials possess well-defined pore structures and active sites that can impart shape selectivity to reactions, favoring the formation of the desired isomer. For the acylation of 4-methylnaphthalene, a key step in a potential synthesis route, shape-selective catalysts could direct the reaction to the 1-position with high fidelity.

Integration into Advanced Organic Synthesis Strategies (e.g., Flow Chemistry)

The paradigm of organic synthesis is shifting from traditional batch processing to continuous flow chemistry. This technology offers numerous advantages, including enhanced safety, better heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. For a reactive intermediate like this compound, flow chemistry presents a particularly attractive synthetic strategy.

The synthesis of acyl chlorides can be hazardous on a large scale due to the exothermic nature of the reaction and the corrosive and toxic nature of the reagents. In a flow reactor, the small reaction volumes and efficient heat exchange significantly mitigate these risks. Reagents can be mixed precisely at the point of reaction, and the residence time in the reactor can be controlled to a matter of seconds or minutes, minimizing the formation of byproducts.

Moreover, flow chemistry enables the telescoping of reaction sequences, where the crude product from one step is directly introduced into the next reactor without intermediate purification. This can significantly streamline the synthesis of derivatives of this compound. For instance, the in-situ generation of the acyl chloride in a flow reactor followed by its immediate reaction with a nucleophile in a subsequent reactor can be a highly efficient process. This approach not only improves efficiency but also minimizes the handling of the unstable acyl chloride intermediate.

Development of Smart Materials Based on this compound Derivatives

The unique photophysical and electronic properties of the naphthalene (B1677914) moiety make it an attractive building block for the development of smart materials. These are materials that can respond to external stimuli, such as light, heat, or chemical environment, in a controlled and predictable manner. The reactive carbonyl chloride group of this compound provides a convenient handle to incorporate the 4-methylnaphthalene unit into a wide range of molecular architectures, leading to the creation of novel functional materials.

One promising area is the development of fluorescent chemosensors. By attaching a receptor unit that can selectively bind to a specific analyte (e.g., a metal ion or a small molecule) to the 4-methylnaphthalene fluorophore, it is possible to design sensors where the binding event leads to a change in the fluorescence properties of the molecule. This change can be a turn-on or turn-off of the fluorescence, or a shift in the emission wavelength, allowing for the sensitive and selective detection of the target analyte.

Another emerging application is in the field of organic electronics. Naphthalene derivatives are known to exhibit semiconductor properties and can be used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). By incorporating this compound into polymers or dendrimers, it may be possible to tune the electronic properties of the resulting materials and optimize their performance in electronic devices. The methyl group on the naphthalene ring can also influence the solid-state packing of the molecules, which is a critical factor for charge transport in organic semiconductors.

Potential Smart Material ApplicationRole of this compound Derivative
Fluorescent ChemosensorsProvides the fluorescent signaling unit.
Organic Light-Emitting Diodes (OLEDs)Can act as an emissive or charge-transporting material.
Organic Field-Effect Transistors (OFETs)Can serve as the active semiconductor layer.
Photoresponsive PolymersThe naphthalene moiety can undergo photochemical reactions.

Synergistic Application of Spectroscopic and Computational Techniques for Deeper Insights

A comprehensive understanding of the structure, properties, and reactivity of this compound and its derivatives is essential for their rational design and application in the aforementioned areas. The synergistic application of advanced spectroscopic techniques and computational chemistry is proving to be an invaluable tool in this regard.

High-resolution spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, provide detailed information about the molecular structure and connectivity of these compounds. Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, offers insights into the bonding and functional groups present in the molecule.

Complementing these experimental techniques, computational chemistry, particularly density functional theory (DFT), allows for the in-silico investigation of molecular properties. DFT calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties, such as HOMO-LUMO energy levels and charge distribution. This information is crucial for understanding the reactivity of this compound and for predicting the photophysical properties of its derivatives.

The synergy between spectroscopy and computation is particularly powerful. For example, calculated vibrational spectra can aid in the assignment of experimental IR and Raman bands. Similarly, predicted NMR chemical shifts can help in the interpretation of complex NMR spectra. This combined approach provides a deeper and more accurate understanding of the molecular world, which is essential for the future development and application of this compound and its derivatives.

Q & A

Q. What comparative frameworks are effective for evaluating structural analogs (e.g., 1-naphthoyl chloride) in SAR studies?

  • Apply quantum mechanical calculations (DFT) to compare electrophilicity (LUMO energy) and steric effects. Use molecular docking to predict reactivity with biological nucleophiles (e.g., glutathione). Validate predictions via kinetic studies (e.g., reaction rates with amines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.